

# An In-depth Technical Guide to 2-Methoxyquinoline

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## Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxyquinoline**, a valuable building block in medicinal chemistry and drug discovery. This document furnishes detailed information on its chemical identifiers, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutic agents.

## Chemical Identifiers and Physicochemical Properties

**2-Methoxyquinoline** is a heterocyclic aromatic organic compound. Its core structure consists of a quinoline ring substituted with a methoxy group at the second position. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological activity.<sup>[1]</sup>

Table 1: Chemical Identifiers for **2-Methoxyquinoline**

Identifier Type	Value
CAS Registry Number	6931-16-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-methoxyquinoline <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	159.18 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI	InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 <a href="#">[1]</a> <a href="#">[5]</a>
InChIKey	ZTQNUTNKGQGWCM-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[5]</a>
Canonical SMILES	COC1=NC2=CC=CC=C2C=C1 <a href="#">[1]</a> <a href="#">[2]</a>
ChEMBL ID	CHEMBL261930 <a href="#">[1]</a> <a href="#">[3]</a>
DSSTox Substance ID	DTXSID70219369 <a href="#">[1]</a> <a href="#">[3]</a>
UNII Code	YP3N3Z6NW4 <a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Physicochemical Properties of **2-Methoxyquinoline**

Property	Value
Physical State	Not explicitly stated, but related compounds are solids.
Solubility	Very slightly soluble (0.33 g/L at 25 °C) <a href="#">[2]</a>
Melting Point	219-220°C <a href="#">[1]</a>
XLogP3-AA	2.1 <a href="#">[3]</a>
Hydrogen Bond Donor Count	0 <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2 <a href="#">[2]</a>
Rotatable Bond Count	1 <a href="#">[2]</a>
Topological Polar Surface Area	22.1 Å <sup>2</sup> <a href="#">[2]</a> <a href="#">[3]</a>

# Synthesis Protocols

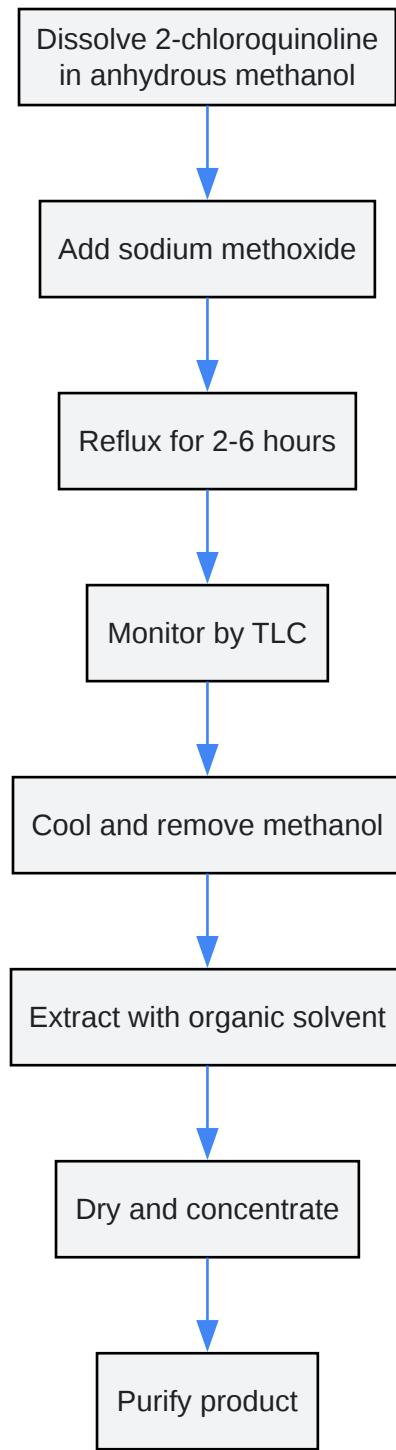
The synthesis of **2-methoxyquinoline** and its derivatives can be achieved through several methods. A common approach involves the nucleophilic substitution of a 2-chloroquinoline precursor.

## 2.1. Methylation of 2-Chloroquinoline Derivatives

This method involves the reaction of a 2-chloroquinoline derivative with a methoxide source.

- **Reaction:** A solution of a 2-chloroquinoline derivative is treated with methanol in the presence of a base like sodium methoxide.[\[1\]](#)
- **Procedure:**
  - Dissolve the 2-chloroquinoline derivative (1 equivalent) in anhydrous methanol in a round-bottom flask.
  - Add sodium methoxide (1.5 to 2 equivalents) to the solution.
  - Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[\[6\]](#)
  - After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[\[6\]](#)
  - Work up the reaction mixture by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying over anhydrous magnesium sulfate or sodium sulfate.[\[1\]](#)[\[6\]](#)
  - The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[\[1\]](#)[\[6\]](#)

## Workflow for Methoxylation of 2-Chloroquinoline

[Click to download full resolution via product page](#)Workflow for the synthesis of **2-methoxyquinoline** derivatives.

## Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.<sup>[7]</sup> **2-Methoxyquinoline** and its derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.<sup>[7][8]</sup>

### 3.1. Synthesis of Quinoline-Based Chalcones

**2-Methoxyquinoline-4-carbaldehyde**, a derivative of **2-methoxyquinoline**, can be used to synthesize quinoline-chalcone hybrids through a Claisen-Schmidt condensation.<sup>[7]</sup> Chalcones are known for their broad spectrum of biological activities, and their combination with the quinoline moiety can lead to synergistic or novel pharmacological effects.<sup>[7]</sup>

#### Experimental Protocol: Synthesis of Quinoline-Based Chalcones

- Reaction: **2-Methoxyquinoline-4-carbaldehyde** is reacted with an appropriate acetophenone in the presence of a base.<sup>[7]</sup>
- Procedure:
  - Dissolve **2-methoxyquinoline-4-carbaldehyde** (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol.
  - Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the stirred mixture at room temperature.
  - Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
  - Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
  - Collect the precipitated solid by filtration, wash with cold water, and dry.
  - The crude product can be purified by recrystallization from ethanol or by column chromatography.<sup>[7]</sup>

## Synthesis of Quinoline-Based Chalcones

2-Methoxyquinoline-4-carbaldehyde  
+ Acetophenone in Ethanol

Add aqueous base (e.g., NaOH)

Stir at room temperature

Monitor by TLC

Pour into ice and acidify

Filter, wash, and dry solid

Purify by recrystallization  
or chromatography

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General workflow for the synthesis of quinoline-based chalcones.

### 3.2. Derivatization for Medicinal Chemistry

The aldehyde functionality in derivatives like **2-methoxyquinoline-4-carbaldehyde** is a versatile handle for various chemical transformations, including:

- Schiff Base Formation: Reaction with primary amines.[8]
- Knoevenagel Condensation: Reaction with active methylene compounds.[8]
- Wittig Reaction: Reaction with phosphorus ylides.[8]
- Reductive Amination: Reaction with amines in the presence of a reducing agent.[8]

These derivatization strategies enable the creation of diverse compound libraries for screening in drug discovery programs, with potential applications as antimicrobial and anticancer agents. [8]

## Safety and Handling

While a specific safety data sheet for **2-methoxyquinoline** was not detailed in the search results, general laboratory safety precautions should be followed when handling this and related chemical compounds. Based on information for similar compounds, the following handling advice is recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
- Ventilation: Use only in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[9]
- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[9][11]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

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Address: 3281 E Guasti Rd  
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